

Axitinib-d3: A Comprehensive Technical Guide on Chemical Properties and Stability

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Compound of Interest

Compound Name: Axitinib-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Axitinib-d3**, a deuterated isotopologue of the potent tyrosine kinase inhibitor, Axitinib. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Core Chemical Properties

Axitinib-d3 is a stable, isotopically labeled form of Axitinib, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This labeling is primarily utilized for pharmacokinetic studies as an internal standard in mass spectrometry-based bioanalysis.^[1] The core chemical and physical properties are summarized in the table below.

Property	Value	References
IUPAC Name	2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide	[2][3]
Synonyms	AG-013736-d3, N-(Methyl-d3)-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide	[4][5]
CAS Number	1126623-89-9	[3][4][5][6][7]
Molecular Formula	C ₂₂ H ₁₅ D ₃ N ₄ OS	[4][5]
Molecular Weight	389.49 g/mol	[2][4][7]
Appearance	Off-white to light yellow solid	[4]
Purity	≥98%	

Solubility Profile

The solubility of Axitinib (and by close approximation, **Axitinib-d3**) is pH-dependent and varies across different solvents. It is sparingly soluble in aqueous solutions, with solubility decreasing as the pH increases. Detailed solubility data is crucial for formulation development and in vitro assay design.

Solvent	Solubility	References
Aqueous Media (pH 1.1 - 7.8)	> 0.2 µg/mL	[8]
DMSO	~5.56 mg/mL (14.28 mM)	[4]
Acetonitrile	Soluble	
Methanol	Soluble	

Stability and Storage

Proper storage and handling are critical to maintain the integrity of **Axitinib-d3**. The compound is stable under recommended storage conditions.

Form	Storage Temperature	Duration	References
Powder	-20°C	≥ 2 years	[6][7]
In Solvent	-80°C	6 months	[4][7]
In Solvent	-20°C	1 month	[4][7]

Handling Precautions:

- Avoid inhalation, and contact with eyes and skin.[6]
- Use in a well-ventilated area.[6]
- Prepare and use solutions on the same day whenever possible.[7]
- If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials.[7]
- Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]

Incompatible Materials:

- Strong acids and alkalis[6]
- Strong oxidizing and reducing agents[6]

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Axitinib has been shown to be susceptible to degradation under oxidative, photolytic, acidic, and basic conditions.

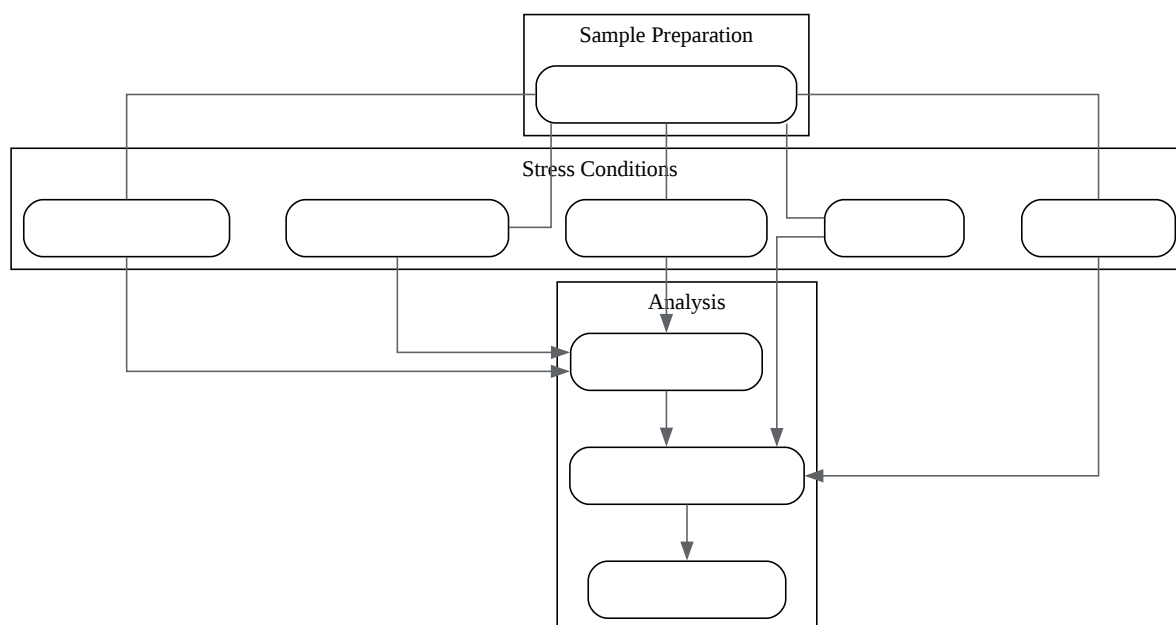
Summary of Degradation Behavior

Stress Condition	Observation	References
Acidic	Degradation observed	[4]
Alkaline	Degradation observed	[4]
Oxidative	Significant degradation	[4] [7]
Photolytic	Degradation observed	[7]
Thermal	Stable	[7]

Experimental Protocols for Forced Degradation

The following protocols are based on published studies for Axitinib and serve as a guide for assessing the stability of **Axitinib-d3**.

Workflow for Forced Degradation Study



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Caption: General workflow for conducting forced degradation studies on **Axitinib-d3**.

1. Acidic Degradation:

- Protocol: A solution of **Axitinib-d3** is treated with 0.1 M hydrochloric acid and heated at 60°C for a specified period (e.g., 6 hours).[4] The sample is then cooled and neutralized with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2. Alkaline Degradation:

- Protocol: A solution of **Axitinib-d3** is treated with 0.1 M sodium hydroxide and heated at 60°C for a specified period (e.g., 6 hours).[4] The sample is then cooled and neutralized with

an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

- Protocol: A solution of **Axitinib-d3** is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period (e.g., 6 hours).[\[4\]](#)[\[7\]](#)

4. Thermal Degradation:

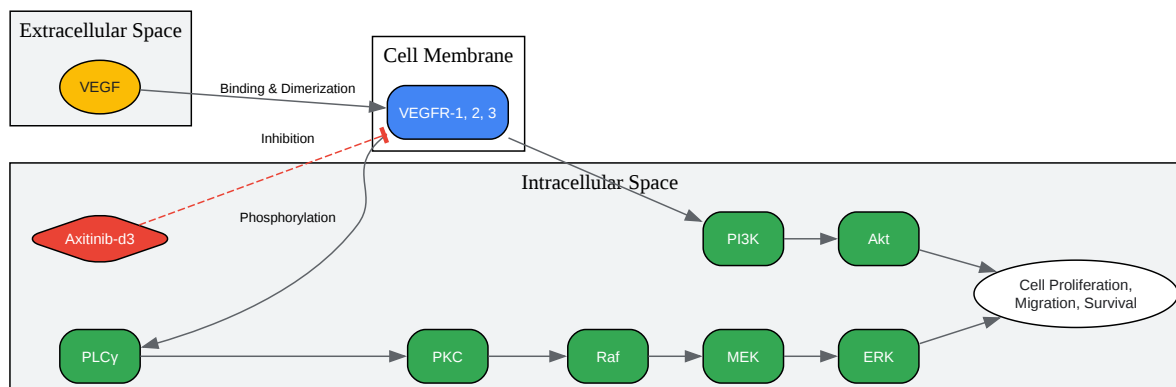
- Protocol: A solid sample of **Axitinib-d3** or a solution is exposed to elevated temperatures (e.g., 105°C) for a defined duration (e.g., 6 hours).[\[4\]](#)

5. Photolytic Degradation:

- Protocol: A solution of **Axitinib-d3** is exposed to a combination of ultraviolet (UV) and visible light in a photostability chamber. A control sample is kept in the dark to exclude thermal degradation.

Mechanism of Action: VEGFR Signaling Pathway Inhibition

Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFRs, Axitinib blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation and survival.



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Caption: **Axitinib-d3** inhibits the VEGFR signaling pathway, blocking angiogenesis.

This guide provides a foundational understanding of the chemical properties and stability of **Axitinib-d3**. For further detailed information, it is recommended to consult the referenced literature and the certificates of analysis provided by the supplier.

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